N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methanesulfonyl group, and a benzoxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with a suitable benzoxazepine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reducing Agents: Sodium borohydride is a typical reducing agent.
Solvents: Dichloromethane and ethanol are frequently used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on the sensory tracts of the spinal cord to exert analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: Known chemically as N-(4-ethoxyphenyl)acetamide, phenacetin is a pain-relieving and fever-reducing drug.
Azetidinones: Compounds like N-(4-ethoxyphenyl)-2-azetidinones share structural similarities and are used in various chemical reactions.
Uniqueness
N-(4-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S/c1-4-26-16-8-6-15(7-9-16)21-20(23)19-11-12-22(28(3,24)25)17-13-14(2)5-10-18(17)27-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,21,23) |
InChI Key |
AKJJDPFFQAWVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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